molecular formula C10H16N4O3 B2757741 tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2219376-69-7

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2757741
CAS No.: 2219376-69-7
M. Wt: 240.263
InChI Key: AOPLDEPBKDCQBR-UHFFFAOYSA-N
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Description

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C10H16N4O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a triazole derivative. One common method involves the use of tert-butyl carbamate and 5-formyl-1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((5-formyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Lacks the methyl group on the triazole ring.

    tert-Butyl ((5-formyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Contains an ethyl group instead of a methyl group on the triazole ring.

    tert-Butyl ((5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Contains a phenyl group on the triazole ring.

Uniqueness

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to the presence of both the tert-butyl carbamate and the formyl group on the triazole ring.

Properties

IUPAC Name

tert-butyl N-[(5-formyl-1-methyltriazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-5-7-8(6-15)14(4)13-12-7/h6H,5H2,1-4H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPLDEPBKDCQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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